8-Methylquinoline
Overview
Description
8-Methylquinoline, also known as 8-methyl-1-azanaphthalene, is a derivative of quinoline with a methyl group attached to the eighth position of the quinoline ring. This compound is a nitrogen-containing heterocyclic aromatic compound with the molecular formula C10H9N. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methylquinoline can be synthesized through several methods. One common method involves the reaction of aniline with phenylacetylene and benzaldehyde, which produces quinolines . Another method includes the alkylation of 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Transition metal-catalyzed reactions, such as those using ruthenium or rhodium catalysts, are commonly employed . These methods are designed to be efficient and environmentally friendly, utilizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Hydrogenation reactions can convert this compound to partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogenation typically uses hydrogen gas in the presence of a metal catalyst such as ruthenium.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, often involving catalysts or specific solvents.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
8-Methylquinoline has a wide range of applications in scientific research:
Mechanism of Action
8-Methylquinoline can be compared with other quinoline derivatives:
2-Methylquinoline: Another methylated derivative, but with the methyl group at the second position, showing different biological activities and synthetic routes.
8-Hydroxyquinoline: A hydroxylated derivative with significant applications in coordination chemistry and medicinal chemistry.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the eighth position provides distinct steric and electronic effects compared to other quinoline derivatives .
Comparison with Similar Compounds
- Quinoline
- 2-Methylquinoline
- 8-Hydroxyquinoline
Properties
IUPAC Name |
8-methylquinoline | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLTTZUODKEYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | 8-METHYLQUINOLINE | |
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DSSTOX Substance ID |
DTXSID8020888 | |
Record name | 8-Methylquinoline | |
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Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Boiling Point |
478 °F at 751 mmHg (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Flash Point |
221 °F (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Solubility |
1 to 5 mg/mL at 63 °F (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Density |
1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 8-METHYLQUINOLINE | |
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Vapor Pressure |
5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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CAS No. |
611-32-5 | |
Record name | 8-METHYLQUINOLINE | |
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Record name | 8-Methylquinoline | |
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Record name | 8-Methylquinoline | |
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Record name | 8-METHYLQUINOLINE | |
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Record name | Quinoline, 8-methyl- | |
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Record name | 8-Methylquinoline | |
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Record name | 8-methylquinoline | |
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Record name | 8-METHYLQUINOLINE | |
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Melting Point |
-112 °F (NTP, 1992) | |
Record name | 8-METHYLQUINOLINE | |
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Retrosynthesis Analysis
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